1-Benzyl-4-hydroxypiperidin-2-one, also known as (4R,6S)-6-benzyl-4-hydroxypiperidin-2-one, is a compound characterized by a piperidinone ring with a hydroxyl group and a benzyl substituent. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the development of various biologically active molecules.
The compound can be sourced from various chemical suppliers and is classified under piperidinones, which are derivatives of piperidine with a carbonyl group. Its molecular formula is and it has a molecular weight of approximately 205.25 g/mol. The compound is often utilized in synthetic organic chemistry due to its versatile functional groups that allow for further chemical modifications.
The synthesis of 1-benzyl-4-hydroxypiperidin-2-one typically involves several key steps:
In industrial contexts, continuous flow synthesis methods may be employed to enhance reaction efficiency and scalability, often utilizing enantioselective catalysis to achieve high yields of specific stereoisomers.
The molecular structure of 1-benzyl-4-hydroxypiperidin-2-one features a six-membered piperidine ring with a hydroxyl group at the 4-position and a benzyl group at the 6-position. The compound exhibits chirality, with specific stereochemistry denoted as (4R,6S).
This structure allows for various chemical reactions due to the presence of both the hydroxyl and carbonyl functional groups.
1-Benzyl-4-hydroxypiperidin-2-one can undergo several significant chemical reactions:
These reactions highlight the compound's versatility as an intermediate in organic synthesis.
The mechanism of action for 1-benzyl-4-hydroxypiperidin-2-one involves its interaction with various biological targets. The presence of the hydroxyl group and the piperidinone ring enhances its binding affinity to specific enzymes or receptors, potentially acting as an enzyme inhibitor or modulator of receptor activity. This interaction influences various biochemical pathways, making it a subject of interest in pharmacological research .
The physical properties of 1-benzyl-4-hydroxypiperidin-2-one include:
Chemical properties include its reactivity towards oxidation and reduction, making it suitable for further functionalization in synthetic applications.
1-Benzyl-4-hydroxypiperidin-2-one has diverse applications in scientific research:
Its ability to participate in various chemical reactions makes it valuable in both academic research and industrial applications.
The 1-benzyl-4-hydroxypiperidin-2-one scaffold serves as a pivotal building block for complex nitrogen-containing heterocycles, leveraging the reactivity of its lactam carbonyl, nucleophilic hydroxyl group, and benzylic positions. Its synthetic utility stems from several key transformations:
Table 1: Key Synthetic Routes Utilizing 4-Hydroxypiperidine Derivatives to Access Benzoylpiperidine/Benzylpiperidine Pharmacophores
Synthetic Strategy | Key Starting Material | Critical Reaction Steps | Primary Application | Advantage |
---|---|---|---|---|
Reductive Amination + Functionalization | 4-Piperidinemethanol, Aryl aldehydes | Reductive amination (NaBH₃CN/ZnCl₂), then hydrazide formation, acylhydrazone condensation | Synthesis of N-benzyl-4-hydroxymethylpiperidine-acylhydrazone hybrids [5] | Direct, modular access to target hybrids; avoids complex protecting group strategies |
Friedel-Crafts Acylation | N-Protected isonipecotic acid (e.g., N-acetyl, N-Boc) | Acyl chloride formation (SOCl₂), Friedel-Crafts acylation (ArH, AlCl₃) | Synthesis of benzoylpiperidine fragments for antipsychotic/neuroprotective agents [2] | High regioselectivity for para-substitution on electron-rich arenes; robust yield |
Weinreb-Nahm Ketone Synthesis | Weinreb amide (tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate) | Grignard/Organolithium addition to Weinreb amide | Efficient, high-yield route to aryl(piperidin-4-yl)methanones [2] | Prevents over-addition; compatible with sensitive functional groups |
Ester Hydrolysis + Decarboxylative Coupling | Ethyl isonipecotate | N-protection (e.g., benzoyl), ester hydrolysis, Friedel-Crafts acylation | Access to brominated benzoylpiperidines for further derivatization (e.g., Suzuki coupling) [2] | Enables late-stage diversification of the aryl ring via cross-coupling |
Piperidine and its derivatives constitute one of the most prevalent nitrogen heterocycles in approved CNS therapeutics and investigational agents. The 1-benzyl-4-hydroxypiperidin-2-one motif enhances this core by contributing specific structural and physicochemical properties crucial for blood-brain barrier (BBB) penetration and target engagement:
Table 2: CNS-Targeted Hybrid Molecules Incorporating the 1-Benzyl-4-hydroxypiperidine Motif
Hybrid Structure Core | Primary Biological Targets | Reported Activities | Lead Compound Examples | Reference/Context |
---|---|---|---|---|
N-Benzyl-(4-hydroxymethyl)piperidine-Acylhydrazone | AChE, Aβ aggregation, Oxidative stress, Neuroinflammation | Selective AChE inhibition (IC₅₀ 0.92 - 2.10 µM), Antioxidant (ORAC), Metal chelation, Aβ anti-aggregation, Microglial COX-2 suppression | PQM-171, PQM-174, PQM-176, PQM-181 | [5] |
N-Benzyl-piperidinyl-aryl-acylhydrazone | AChE, BuChE, Aβ aggregation, Neuroinflammation | Potent dual AChE/BuChE inhibition, Antioxidant, Reduction of Aβ-induced toxicity, Inhibition of pro-inflammatory cytokines | LASSBio-767 derived hybrids | [1] |
N-[2-(1-Benzylpiperidin-4-yl)ethyl]-piperazine-carboxamide | Muscarinic Acetylcholine Receptor M4 (M4R) | Selective M4 antagonism, Potential for schizophrenia and Parkinson's disease symptom management | Derivatives in WO2017079641A1 | [3] |
1-[(4-Hydroxypiperidin-4-yl)methyl]pyridin-2(1H)-one | Serotonergic Receptors (e.g., 5-HT2A), Dopaminergic Receptors | Patent claims for anxiety, depression, psychosis, Parkinson's | Derivatives in WO2011140817A1 | [6] |
While the synthetic versatility and initial pharmacological promise of 1-benzyl-4-hydroxypiperidin-2-one and its derivatives are evident, significant knowledge gaps hinder its full exploitation as a drug candidate or intermediate:
Addressing these gaps requires a multidisciplinary approach: applying advanced biophysical techniques for target engagement studies, conducting rigorous PK/PD modeling in relevant animal models, and implementing comprehensive safety pharmacology profiling. Filling these knowledge voids is crucial to validate the therapeutic potential of this intriguing scaffold beyond in vitro models and transition promising leads towards clinical evaluation.
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0